3-(5-bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Description
3-(5-bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as BPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPF is a white crystalline powder that is soluble in organic solvents and is used as a reagent in organic synthesis.
Scientific Research Applications
Synthesis Applications
A study highlighted the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the utility of related compounds in high-yield chemical synthesis processes (Le & Goodnow, 2004). This synthesis path underscores the versatility of fluoren-9-ylmethoxycarbonyl derivatives in organic chemistry, particularly in constructing complex molecules.
Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) protection strategy is extensively applied in peptide synthesis. A modified benzhydrylamine derivative, useful as a precursor for C-terminal amides in Fmoc-based solid phase peptide synthesis, demonstrates the role of fluorenylmethoxycarbonyl derivatives in simplifying peptide assembly processes (Funakoshi et al., 1988). Additionally, the Fmoc group's application in protecting hydroxy-groups during the synthesis of an octathymidylic acid fragment highlights its critical role in the selective protection and deprotection of functional groups in multi-step organic synthesis (Gioeli & Chattopadhyaya, 1982).
Molecular Engineering and Drug Discovery
In the field of molecular engineering, novel organic sensitizers for solar cell applications have been developed, incorporating electron-conducting and anchoring groups. These compounds, related by structure and function to the queried compound, show potential in photovoltaic applications with high conversion efficiency, demonstrating the broader applicability of fluorenylmethoxycarbonyl derivatives beyond pharmaceuticals into materials science (Kim et al., 2006).
Advanced Material Synthesis
Research in synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoro-3-pyridylboronic acid illustrates the role of bromopyridine derivatives in creating compounds with potential applications in materials science and pharmaceuticals. Such methodologies facilitate the development of novel compounds with tailored properties (Sutherland & Gallagher, 2003).
Properties
IUPAC Name |
3-(5-bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c24-15-9-14(11-25-12-15)10-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11-12,20-21H,10,13H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKOYYOKRCZYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CN=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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